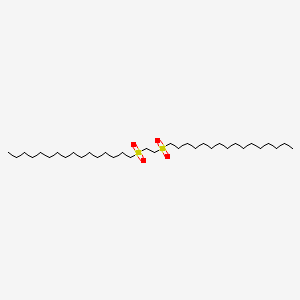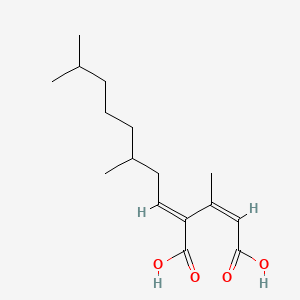
2-Pentenedioic acid, 4-(3,7-dimethyloctylidene)-3-methyl-, (2Z,4E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentenedioic acid, 4-(3,7-dimethyloctylidene)-3-methyl-, (2Z,4E)- is an organic compound with a complex structure. It belongs to the class of unsaturated dicarboxylic acids, which are known for their diverse chemical reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentenedioic acid, 4-(3,7-dimethyloctylidene)-3-methyl-, (2Z,4E)- typically involves multiple steps, including the formation of the dicarboxylic acid backbone and the introduction of the octylidene and methyl groups. Common synthetic routes may include:
Aldol Condensation: This reaction can be used to form the carbon-carbon double bonds in the compound.
Esterification and Hydrolysis: These steps are often used to introduce carboxylic acid groups.
Grignard Reaction: This reaction can be employed to introduce the alkyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) are optimized for efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentenedioic acid, 4-(3,7-dimethyloctylidene)-3-methyl-, (2Z,4E)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized forms, such as carboxylic acids or ketones.
Reduction: This reaction can reduce double bonds or carbonyl groups to form alcohols or alkanes.
Substitution: This reaction can replace functional groups with others, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism by which 2-Pentenedioic acid, 4-(3,7-dimethyloctylidene)-3-methyl-, (2Z,4E)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Maleic Acid: Another unsaturated dicarboxylic acid with similar reactivity.
Fumaric Acid: An isomer of maleic acid with different geometric configuration.
Adipic Acid: A saturated dicarboxylic acid used in polymer production.
Uniqueness
2-Pentenedioic acid, 4-(3,7-dimethyloctylidene)-3-methyl-, (2Z,4E)- is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other dicarboxylic acids.
Propriétés
Numéro CAS |
68516-38-1 |
|---|---|
Formule moléculaire |
C16H26O4 |
Poids moléculaire |
282.37 g/mol |
Nom IUPAC |
(Z,4E)-4-(3,7-dimethyloctylidene)-3-methylpent-2-enedioic acid |
InChI |
InChI=1S/C16H26O4/c1-11(2)6-5-7-12(3)8-9-14(16(19)20)13(4)10-15(17)18/h9-12H,5-8H2,1-4H3,(H,17,18)(H,19,20)/b13-10-,14-9+ |
Clé InChI |
AFAUEBFIKITXQG-QWWBJACISA-N |
SMILES isomérique |
CC(C)CCCC(C)C/C=C(\C(=C/C(=O)O)\C)/C(=O)O |
SMILES canonique |
CC(C)CCCC(C)CC=C(C(=CC(=O)O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


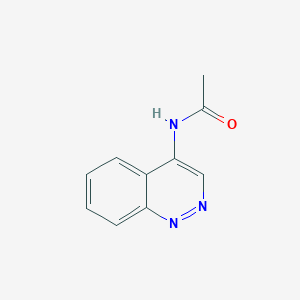

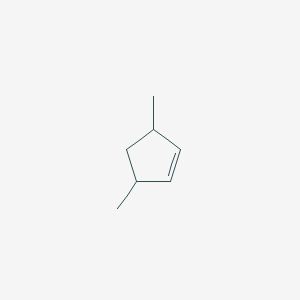
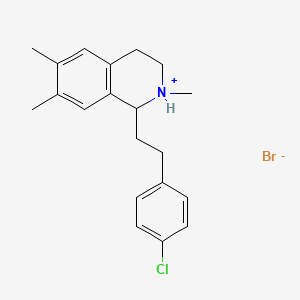
![5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol](/img/structure/B13788782.png)
![2-[(2E,4E,6E)-6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]propanedinitrile](/img/structure/B13788784.png)
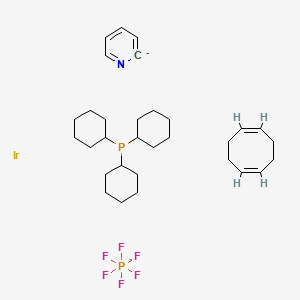
![3-(4-Bromophenyl)pyrido[3,4-e][1,2,4]triazine](/img/structure/B13788798.png)
![3-amino-3-[2-(3,4,5-trimethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13788802.png)
![3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-butenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13788805.png)
![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788813.png)
![Dispiro[5.1.5.1]tetradecane-7,14-dione](/img/structure/B13788821.png)

